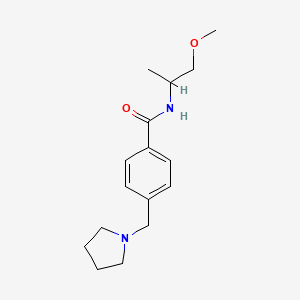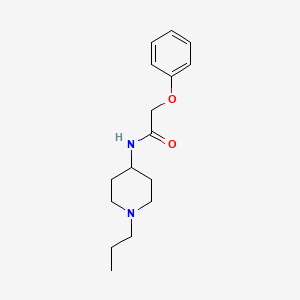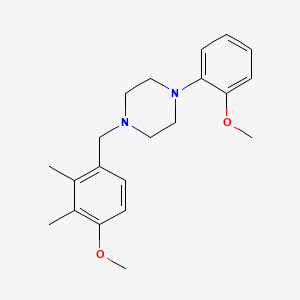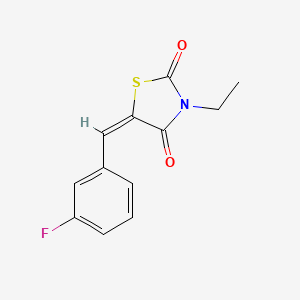
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide
説明
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential use in research and drug development. MPBD is a selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
作用機序
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide works by binding to the μ-opioid receptor, which is primarily located in the central nervous system. This binding activates the receptor, leading to the release of endogenous opioids such as endorphins. The activation of the μ-opioid receptor also inhibits the release of neurotransmitters such as substance P, which is involved in pain perception.
Biochemical and Physiological Effects
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of opioid addiction. N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been found to have a high affinity for the μ-opioid receptor, with a binding affinity similar to that of morphine.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selectivity for the μ-opioid receptor, which reduces the potential for off-target effects. N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of using N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide is its potential for abuse, which requires strict handling and storage procedures.
将来の方向性
There are several future directions for the research and development of N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide. One potential direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of novel compounds based on the structure of N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide could lead to the discovery of new analgesics and treatments for addiction.
Conclusion
In conclusion, N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound with potential applications in pain management, addiction treatment, and other neurological disorders. Its selective agonist activity on the μ-opioid receptor makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been used in various scientific research studies, particularly in the field of pain management and addiction. Its selective agonist activity on the μ-opioid receptor makes it a potential candidate for the development of new analgesics and treatments for opioid addiction. N-(2-methoxy-1-methylethyl)-4-(1-pyrrolidinylmethyl)benzamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(12-20-2)17-16(19)15-7-5-14(6-8-15)11-18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETVUAPHRPDVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4702981.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4702991.png)
![2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4702994.png)

![methyl 4-({[(4-ethylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B4703009.png)
![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4703029.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4703033.png)

![4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4703047.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4703049.png)
![1-[4-(difluoromethoxy)phenyl]-3-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4703056.png)


![2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4703074.png)